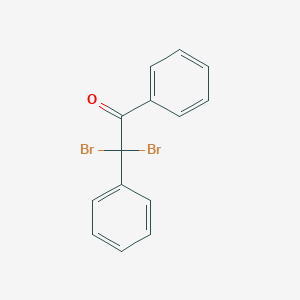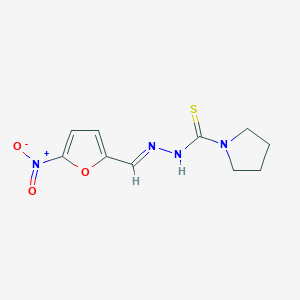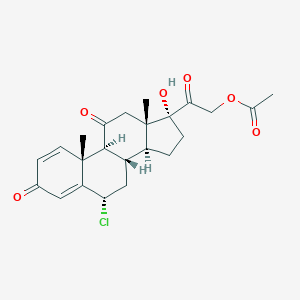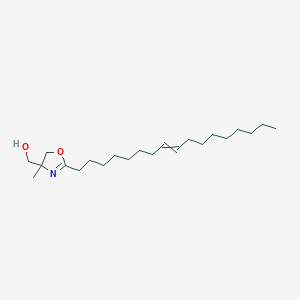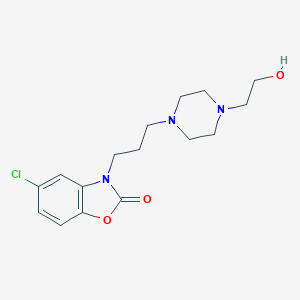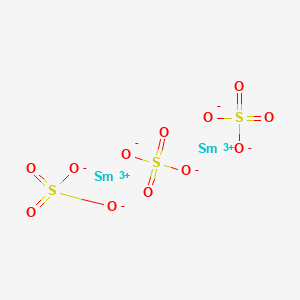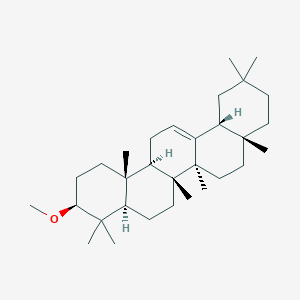
Hidróxido de lantano(III)
Descripción general
Descripción
Synthesis Analysis
Lanthanum hydroxide nanorods can be synthesized through a simple hydrothermal process. This method results in highly crystalline nanorods with specific dimensions and hexagonal structure, indicating the effectiveness of hydrothermal synthesis for producing nanostructured lanthanum hydroxide materials (Ma et al., 2004).
Aplicaciones Científicas De Investigación
Síntesis de Perovskita
El hidróxido de lantano(III) juega un papel crucial en la síntesis de perovskitas, específicamente la perovskita a base de aluminato de lantano (LaAlO3) . Este material tiene una excelente estabilidad a altas temperaturas, baja toxicidad y alta resistencia química . Ofrece amplia versatilidad para la sustitución de La3+ y Al3+, por lo tanto, permite que se aplique en varios campos .
Catalizadores
Las perovskitas a base de lantano y aluminio (LaAlO3) se han utilizado como catalizadores . Se han aplicado en aplicaciones catalíticas energéticas como la reformado seco y por vapor de metano; reformado por vapor de tolueno, glicerol y etanol; y acoplamiento oxidativo de metano .
Nanoadsorbentes
Las perovskitas LaAlO3 también se pueden utilizar como nanoadsorbentes . Tienen la capacidad de adsorber varias sustancias, lo que las hace útiles en una variedad de aplicaciones.
Sensores
Las perovskitas LaAlO3 se han utilizado en el desarrollo de sensores . Sus propiedades únicas las hacen adecuadas para detectar diversos cambios físicos y químicos.
Resonadores dieléctricos de microondas
Las perovskitas LaAlO3 se han utilizado en la creación de resonadores dieléctricos de microondas . Estos dispositivos se utilizan en varias tecnologías de comunicación.
Tratamiento de aguas residuales
El hidróxido de lantano(III) se ha utilizado en el tratamiento de aguas residuales, específicamente en la adsorción de iones de tierras raras en bentonita . Este proceso es crucial para la eliminación de aguas residuales de tierras raras
Mecanismo De Acción
Target of Action
Lanthanum(III) hydroxide, a hydroxide of the rare-earth element lanthanum , primarily targets phosphates in the environment . It is known to be an effective adsorbent for arsenate removal from aqueous solutions .
Mode of Action
Lanthanum(III) hydroxide interacts with its targets by ionic binding and precipitation of insoluble complexes within the lumen of the intestine . This prevents the absorption of dietary phosphate . In the case of arsenate removal, it forms inner-sphere surface complexes .
Biochemical Pathways
The biochemical pathways affected by Lanthanum(III) hydroxide are primarily related to phosphate metabolism . By binding to phosphates, it can effectively reduce serum phosphorus levels . This action is particularly beneficial in conditions like chronic kidney disease (CKD), where phosphate homeostasis is disrupted .
Pharmacokinetics
Lanthanum(III) hydroxide exhibits low oral bioavailability (~0.001%) . The small fraction that is absorbed is excreted predominantly in bile, with less than 2% being eliminated by the kidneys . This results in similar plasma exposure and pharmacokinetics in healthy human volunteers and CKD stage 5 patients . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are <3 pg/mL .
Result of Action
The primary result of Lanthanum(III) hydroxide’s action is the reduction of serum phosphorus levels . This can delay the progression of kidney failure and protect renal function . Additionally, it can suppress the development of vascular calcification , a common complication in CKD .
Action Environment
Lanthanum(III) hydroxide is water-soluble and may spread in water systems . It is likely to be mobile in the environment due to its water solubility . Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other ions .
Safety and Hazards
Direcciones Futuras
Lanthanum(III) hydroxide has been used increasingly as a catalyst material. When La2O3 particles are prepared from lanthanum hydroxide (La(OH)3) by thermal processes under air, various oxycarbonate phases are formed which are resistant to thermal hydroxylation . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and more pilot-scale studies involving La-based adsorbents .
Propiedades
IUPAC Name |
lanthanum;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.3H2O/h;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGJQFHWVMDJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6LaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065778 | |
| Record name | Lanthanum hydroxide (La(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.952 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Lanthanum hydroxide (La(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
14507-19-8 | |
| Record name | Lanthanum hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum hydroxide (La(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum hydroxide (La(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: How does Lanthanum(III) hydroxide remove pollutants from water?
A: Lanthanum(III) hydroxide exhibits a strong affinity for certain pollutants, particularly oxyanions like arsenate (As(V)) and chromate (Cr(VI)). This interaction likely involves chemisorption, where the pollutant ions bind to the surface of La(OH)₃ through strong chemical bonds. [] This effectively traps the pollutants, removing them from the water.
Q2: What factors influence the effectiveness of Lanthanum(III) hydroxide in removing pollutants?
A2: Several factors can impact La(OH)₃'s sorption capacity.
- pH: The pH of the solution significantly affects the surface charge of La(OH)₃ and the speciation of the target pollutants, influencing their binding affinity. []
- Temperature: Research indicates that the sorption process is endothermic, meaning higher temperatures generally enhance pollutant removal. []
- Presence of competing ions: Other ions present in the solution can compete with the target pollutants for binding sites on La(OH)₃, potentially reducing its effectiveness. Phosphate, for instance, was found to be a strong competitor for binding sites. []
Q3: How does the incorporation of Lanthanum(III) hydroxide into a resin matrix affect its performance?
A3: Embedding La(OH)₃ within a polymer matrix, such as poly(hydroxamic acid) (PHA), offers several advantages:
- Improved stability: La(OH)₃ embedded within PHA (LaOHPHA) exhibits enhanced stability in acidic environments compared to pure La(OH)₃. []
- Potential for regeneration: The LaOHPHA resin can be regenerated and reused for multiple cycles of pollutant removal, though its efficiency might decrease over time. []
Q4: What are the potential applications of Lanthanum(III) hydroxide in environmental remediation?
A4: The research suggests that both La(OH)₃ and LaOHPHA hold promise for:
- Treating industrial wastewater: These materials effectively remove arsenic from wastewater samples, particularly those with lower initial arsenic concentrations. For instance, over 90% arsenic removal was achieved from a wood treatment industry wastewater sample. []
- Remediating contaminated water sources: Due to its high sorption capacity for arsenic and chromium, La(OH)₃ could be utilized in treating water contaminated with these pollutants. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


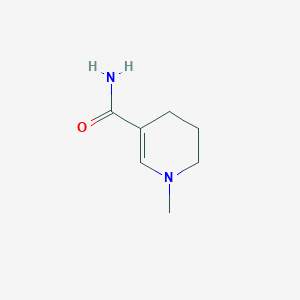
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)


